molecular formula C11H11NO3 B115092 Ethyl 5-aminobenzofuran-2-carboxylate CAS No. 174775-48-5

Ethyl 5-aminobenzofuran-2-carboxylate

Cat. No.: B115092
CAS No.: 174775-48-5
M. Wt: 205.21 g/mol
InChI Key: YFFLLDHEEWSHQG-UHFFFAOYSA-N
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Description

Ethyl 5-aminobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H11NO3. It is a derivative of benzofuran, containing an ethyl ester group and an amino group.

Safety and Hazards

Ethyl 5-aminobenzofuran-2-carboxylate is classified as an irritant . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, contact with skin, eyes, and clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-aminobenzofuran-2-carboxylate can be synthesized through a multi-step process. One common method involves the reduction of ethyl 5-nitrobenzofuran-2-carboxylate. The nitro compound is treated with hydrogen in the presence of a palladium on carbon catalyst in ethyl acetate at temperatures between 33-38°C. This reaction yields this compound with high purity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminobenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Reduction: As mentioned, the reduction of the nitro group to an amino group is a key step in its synthesis.

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon catalyst.

    Substitution: Various electrophiles can be used depending on the desired substituent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups attached to the benzofuran ring.

Comparison with Similar Compounds

Ethyl 5-aminobenzofuran-2-carboxylate can be compared with other benzofuran derivatives:

Properties

IUPAC Name

ethyl 5-amino-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFLLDHEEWSHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431558
Record name Ethyl 5-aminobenzofuran-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174775-48-5
Record name 2-Benzofurancarboxylic acid, 5-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174775-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-aminobenzofuran-2-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-aminobenzofuran-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminobenzofuran-2-carboxylic acid ethylester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 5-AMINOBENZOFURAN-2-CARBOXYLATE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNA7K2K6RX
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 2.3 g of ethyl 5-nitrobenzofuran-2-carboxylate in 60 ml of methanol is hydrogenated in the presence of Raney nickel. The catalyst is filtered off and the solution is concentrated. After customary working up, ethyl 5-aminobenzofuran-2-carboxylate, Rf 0.1 (dichloromethane/ethanol 9.5:0.5) obtained; hydrochloride m.p. 246°-248°.
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Synthesis routes and methods II

Procedure details

The appropriate arylcarboxylic acid is synthesized by the coupling of indole-2-carboxylic acid, benzofuran-2-carboxylic acid or benzothiophene-2-carboxylic acid with ethyl 5-amino-aryl-2-carboxylate in DMF with EDCI, and saponification of the ester. Ethyl 5-aminoindole-2-carboxylate is formed by catalytic hydrogenation of ethyl 5-nitroindole-2-carboxylate (Parmerter, S. M.; Cook, A. G.; Dixon, W. B. J. Am. Chem. Soc. 1958, 80, 4621). Ethyl 5-aminobenzothiophene-2-carboxylate can be synthesized as described in: Zambias, R. A.; Hammond, M. L. J. Syn. Commun. 1991, 21, 959. Ethyl 5-aminobenzofuran-2-carboxylate is prepared from the commercially available 5-nitrobenzofuran-2-carboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl 5-aminobenzofuran-2-carboxylate in the synthesis of 6,9-dihydrofuro[3,2-f]quinoline-8-carbonitrile derivatives?

A1: this compound serves as a crucial starting material in the one-pot synthesis of 6,9-dihydrofuro[3,2-f]quinoline-8-carbonitrile derivatives. [] This reaction involves the compound reacting with aromatic aldehydes and 3-oxo-3-phenylpropanenitrile in refluxing ethanol. The structure of this compound, particularly the presence of the amine and ester groups, allows for its participation in the multi-step reaction, ultimately leading to the formation of the desired dihydrofuroquinoline scaffold.

Q2: How is the structure of the synthesized compounds confirmed?

A2: The research utilizes a combination of spectroscopic techniques to confirm the structures of the synthesized 6,9-dihydrofuro[3,2-f]quinoline-8-carbonitrile derivatives. These techniques include Infrared Spectroscopy (IR), proton and carbon Nuclear Magnetic Resonance Spectroscopy (1H NMR and 13C NMR), and High-Resolution Mass Spectrometry (HRMS). [] Each technique provides complementary structural information, ensuring a comprehensive characterization of the newly formed compounds.

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